N-Didestethyl Chloroquine-d4 Phthalimide
Description
Contextualization within Chloroquine (B1663885) Analog and Metabolite Chemistry
Chloroquine is a well-known antimalarial and immunomodulatory drug. scispace.comnih.gov Once administered, the body's metabolic processes, primarily driven by cytochrome P450 enzymes in the liver (specifically CYP2C8, CYP3A4, and to a lesser extent, CYP2D6), begin to break it down. nih.govresearchgate.net This metabolic pathway involves a process called N-dealkylation, where ethyl groups are removed from the side chain of the chloroquine molecule. musechem.com
The first major metabolite formed is N-desethylchloroquine (DCQ). nih.govmedchemexpress.com Further metabolism leads to the removal of the second ethyl group, resulting in the formation of N-bis-desethylchloroquine, also known as N-didestethyl chloroquine. scispace.com N-Didestethyl Chloroquine-d4 Phthalimide (B116566) is a synthetic derivative of this secondary metabolite.
The Significance of Isotopic Labeling in Chemical and Biochemical Research
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with an isotope of that atom. clearsynth.com In N-Didestethyl Chloroquine-d4 Phthalimide, four hydrogen atoms (H) have been replaced with their heavier, stable isotope, deuterium (B1214612) (D or ²H), denoted by "-d4". synzeal.com This substitution is a powerful tool in scientific research for several reasons.
Stable isotope-labeled compounds, such as those containing deuterium, are ideal for use as internal standards in analytical techniques like mass spectrometry. musechem.comcrimsonpublishers.comhwb.gov.in Because they are chemically almost identical to their non-labeled counterparts, they behave similarly during sample preparation and analysis. acanthusresearch.com However, due to the difference in mass, they can be distinguished by the detector, allowing for precise and accurate quantification of the unlabeled compound in a complex biological matrix. crimsonpublishers.comacanthusresearch.com The use of deuterium labeling can also provide insights into metabolic pathways and the clearance rates of potential drug candidates. clearsynth.com
Structural Definition and Notational Specificity of this compound
The name of the compound itself provides a detailed description of its structure:
N-Didestethyl Chloroquine : This indicates the core structure is that of chloroquine, which has had both of its N-ethyl groups removed.
-d4 : This signifies that four hydrogen atoms on the molecule have been replaced with deuterium atoms. synzeal.com
Phthalimide : This refers to the presence of a phthalimide group attached to the molecule. synzeal.com The phthalimide group is a bicyclic structure derived from phthalic anhydride (B1165640) and is often used in organic synthesis as a protecting group for amines or as a precursor in the synthesis of primary amines. wikipedia.orgvedantu.combyjus.com In the context of this compound, it serves as a derivative, likely to aid in its synthesis or to provide a stable form for use as a reference standard.
The precise chemical name for this compound is 2-(4-((7-chloroquinolin-4-yl)amino)pentyl-1,1,2,2-d4)isoindoline-1,3-dione. synzeal.com
Role as a High-Quality Reference Standard in Analytical Science
This compound is synthesized to be a high-quality reference standard. aquigenbio.com In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. For a reference standard to be effective, its identity, purity, and concentration must be accurately known.
In the context of pharmaceutical analysis, this compound is essential for:
Analytical Method Development : Establishing new procedures for detecting and quantifying chloroquine and its metabolites. aquigenbio.com
Method Validation : Ensuring that these analytical methods are accurate, precise, and reliable. aquigenbio.com
Quality Control (QC) Applications : Routinely checking the performance of analytical methods to ensure consistent and trustworthy results. aquigenbio.com
The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are commonly used for the quantification of drugs and their metabolites in biological fluids. nih.govnih.govnih.gov It helps to correct for variations that can occur during sample processing and analysis, such as extraction inefficiencies and matrix effects, thereby improving the accuracy and precision of the results. crimsonpublishers.comacanthusresearch.com
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₁₆D₄ClN₃O₂ |
| Molecular Weight | 397.9 g/mol |
| Appearance | Solid |
| Isotopic Purity | Typically high, often >98% |
Properties
Molecular Formula |
C₂₂H₁₆D₄ClN₃O₂ |
|---|---|
Molecular Weight |
397.89 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of N Didestethyl Chloroquine D4 Phthalimide
Strategic Design for Deuterium (B1214612) Incorporation into Chloroquine (B1663885) Scaffolds
The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules is a strategic approach in medicinal chemistry to enhance pharmacokinetic properties. nih.govclearsynth.com This strategy is centered on the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slow down chemical reactions, particularly metabolic processes, due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to improved drug stability, a longer half-life, and potentially reduced formation of toxic metabolites.
In the context of the chloroquine scaffold, deuterium labeling is often targeted at metabolically vulnerable sites. For N-Didestethyl Chloroquine-d4 Phthalimide (B116566), the "d4" designation indicates that four hydrogen atoms have been replaced by deuterium. These are typically located on the ethyl groups of the side chain, which are known sites of metabolic breakdown (de-ethylation) by cytochrome P450 enzymes. caymanchem.com
The synthesis of deuterated compounds can be achieved through various methods, including direct exchange reactions, the use of deuterated reagents and solvents, and metal-catalyzed hydrogenation with deuterium gas. clearsynth.commdpi.com For chloroquine derivatives, a common approach involves alkylating a precursor molecule with a deuterated alkyl halide, such as [2H5] ethyl iodide, to introduce the labeled ethyl group. The selection of the deuteration method is critical to ensure high isotopic enrichment, typically greater than 98%, which is necessary for its intended use, particularly as an internal standard in analytical studies. nih.gov
Table 1: Overview of Deuterium Incorporation Strategies
| Method | Description | Key Reagents/Conditions | Typical Isotopic Enrichment |
|---|---|---|---|
| Alkylation with Deuterated Reagents | Introduction of a deuterium-labeled alkyl group onto a precursor molecule. | Deuterated alkyl halides (e.g., [2H5] ethyl iodide), base (e.g., K2CO3), dry solvent (e.g., DMF). | >98% |
| Acid-Catalyzed H/D Exchange | Swapping of hydrogen atoms with deuterium in the presence of a deuterated acid. | Deuterated acids (e.g., CH3COOD), elevated temperatures. | Variable, can exceed 95% with optimization. nih.gov |
| Metal-Catalyzed Deuteration | Use of a metal catalyst to facilitate the exchange of C-H bonds with C-D bonds. | Palladium or platinum on carbon catalysts, D2 gas or D2O. | Method-dependent. |
| Biosynthesis | Cultivating microorganisms in deuterated media to produce labeled compounds. | Deuterated precursors (e.g., D-glucose), D2O. | Can be complex and costly. clearsynth.commdpi.com |
Synthesis of N-Desethyl Chloroquine Core and Related Precursors
The synthesis of the core structure begins with the construction of the N-desethylchloroquine moiety. This compound is a known major metabolite of chloroquine and serves as a crucial precursor in this synthetic pathway. medchemexpress.com The general approach involves the reaction of 4,7-dichloroquinoline with a suitable amine side chain.
A documented synthesis of deuterated desethylchloroquine starts from 4,7-dichloroquinoline and involves alkylation with a protected amine. For the non-deuterated analogue, synthetic routes often begin with 4,7-dichloroquinoline and react it with N1-ethyl-1,4-pentanediamine to produce chloroquine, which is then metabolized or chemically de-ethylated. caymanchem.comchemicalbook.com
The synthesis of the immediate precursor for N-Didestethyl Chloroquine-d4 Phthalimide would involve creating a didesethyl chloroquine core, which has a primary amine on the side chain. This can be conceptualized by reacting 4,7-dichloroquinoline with a protected version of 1,4-pentanediamine, followed by deprotection. The deuterium labels are incorporated into the side chain before its attachment to the quinoline (B57606) ring.
Table 2: Key Steps in N-Desethyl Chloroquine Precursor Synthesis
| Step | Starting Materials | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1. Side Chain Synthesis | Protected pentanediamine derivative | Deuterated alkylating agents | Deuterated pentanediamine side chain | Conceptual |
| 2. Coupling Reaction | 4,7-dichloroquinoline, deuterated side chain | Base, solvent (e.g., DMF) | N-Desethyl Chloroquine-d4 analogue | |
| 3. Deprotection (if needed) | Protected N-Desethyl Chloroquine-d4 | Deprotecting agent specific to the protecting group | N-Desethyl Chloroquine-d4 | Conceptual |
Phthalimide Introduction and Functionalization Chemistry
Phthalimides are a significant class of compounds in medicinal chemistry, often used as versatile building blocks in organic synthesis or as pharmacophores with diverse biological activities. rsc.orgucl.ac.uknih.gov The introduction of a phthalimide group is commonly achieved through the Gabriel synthesis or related methods, which typically involve the reaction of phthalic anhydride (B1165640) or a derivative with a primary amine. rsc.orgmdpi.com
In the synthesis of this compound, the terminal primary amine of the fully de-alkylated (didesethyl) chloroquine-d4 side chain serves as the nucleophile. This amine attacks the carbonyl carbon of phthalic anhydride (or a related derivative), leading to a ring-opening reaction, followed by cyclization via dehydration to form the stable five-membered imide ring of the phthalimide. This reaction covalently links the phthalimide moiety to the deuterated chloroquine scaffold.
The functionalization of phthalimides is an area of extensive research, allowing for further modification of the molecule if required. rsc.orgbohrium.com However, for this specific compound, the primary reaction is the formation of the N-substituted phthalimide from the primary amine precursor.
Table 3: Phthalimide Introduction Reaction
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| N-Didestethyl Chloroquine-d4 (primary amine precursor) | Phthalic Anhydride | Heat, polar aprotic solvent (e.g., DMF, Acetic Acid) | This compound |
Methodologies for Chemical Purification and Isomeric Separation
The final stage of the synthesis involves rigorous purification of the target compound and, if necessary, separation of any isomers. Given the multi-step nature of the synthesis, impurities can arise from starting materials, side reactions, or incomplete reactions.
Chemical Purification: Standard chromatographic techniques are paramount for purification. Column chromatography using silica gel is a common method to separate the desired product from residual reagents and byproducts. The choice of eluent (solvent system) is optimized to achieve the best separation. After purification, the chemical purity is typically assessed using High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of purity, often exceeding 98%. nih.gov The structural identity and isotopic enrichment of the final compound are confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isomeric Separation: Chloroquine contains a chiral center in its side chain, meaning it can exist as a mixture of two enantiomers (R- and S-isomers). biorxiv.orgnih.gov If the synthesis starts with a racemic precursor, the final product, this compound, will also be a racemic mixture. Separating these enantiomers is crucial for pharmacological studies, as different enantiomers can have different biological activities and side effects. nih.gov
The primary method for separating chloroquine enantiomers is chiral HPLC. nih.govbiorxiv.orgnih.govdocumentsdelivered.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. Various chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralpak) or macrocyclic glycopeptides (e.g., Chirobiotic V), have been successfully used for this purpose. nih.govbiorxiv.org
Table 4: Summary of Purification and Analytical Methods
| Technique | Purpose | Typical Conditions/Stationary Phase | Reference |
|---|---|---|---|
| Column Chromatography | Bulk purification | Silica gel | |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reversed-phase C18 or C12 columns | nih.gov |
| Chiral HPLC | Separation of enantiomers | Chiralpak or Chirobiotic V columns | nih.govbiorxiv.org |
| Mass Spectrometry (MS) | Structure confirmation and isotopic enrichment analysis | Electrospray Ionization (ESI) or similar | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation | Deuterated solvents (e.g., CDCl3, DMSO-d6) | nih.gov |
Advanced Analytical Characterization of N Didestethyl Chloroquine D4 Phthalimide
High-Resolution Mass Spectrometry for Molecular Confirmation and Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of N-Didestethyl Chloroquine-d4 Phthalimide (B116566). nih.gov This technique provides a highly accurate mass measurement, enabling the confirmation of the elemental composition and, consequently, the molecular formula. researchgate.net For N-Didestethyl Chloroquine-d4 Phthalimide, with a molecular formula of C₂₂H₁₆D₄ClN₃O₂, the expected monoisotopic mass can be calculated with high precision, allowing for unambiguous molecular confirmation. aquigenbio.com
Electrospray ionization (ESI) is a commonly used soft ionization technique coupled with HRMS for analyzing such compounds, as it typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.govresearchgate.net The high resolving power of HRMS is crucial for distinguishing between the isotopic peaks of the deuterated compound and any potential non-deuterated (d₀) impurities. rsc.orgnih.gov
The primary role of HRMS in this context is the assessment of isotopic purity. rsc.org By analyzing the relative abundance of the ion signals corresponding to the different isotopologues (d₀, d₁, d₂, d₃, d₄), the degree of deuterium (B1214612) incorporation can be accurately quantified. nih.govresearchgate.net For a compound designated as d₄, the mass spectrum is expected to show a dominant peak for the fully deuterated molecule, with significantly lower abundances for the lesser-deuterated species. rsc.org Studies on other deuterated chloroquine (B1663885) metabolites have demonstrated that deuterium enrichment can exceed 98%, a value readily verifiable with HRMS. jocpr.com Tandem mass spectrometry (MS/MS) can further be employed to obtain structural information and help confirm the location of the deuterium labels by analyzing the fragmentation patterns. nih.govresearchgate.net
Table 1: Theoretical Mass Data for this compound Isotopologues
| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) |
| d₀ | C₂₂H₂₀ClN₃O₂ | 393.1244 |
| d₁ | C₂₂H₁₉D₁ClN₃O₂ | 394.1307 |
| d₂ | C₂₂H₁₈D₂ClN₃O₂ | 395.1369 |
| d₃ | C₂₂H₁₇D₃ClN₃O₂ | 396.1432 |
| d₄ | C₂₂H₁₆D₄ClN₃O₂ | 397.1495 |
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Deuterium Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the precise chemical structure of this compound. rsc.org Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the structural integrity of the molecule and, crucially, to verify the specific location of the deuterium atoms. researchgate.net
Complementary information is provided by the ¹³C NMR spectrum. While deuterium itself is not directly observed in ¹³C NMR, its presence on a carbon atom causes the corresponding carbon signal to be split into a multiplet (due to C-D coupling) and to have a significantly reduced intensity in proton-decoupled spectra. This effect confirms the location of the deuterium labels on the carbon backbone. rsc.org The chemical shifts of all other carbons in the molecule must align with those expected for the non-deuterated analogue, thereby verifying the structural integrity. researchgate.net
Table 2: Expected ¹H NMR Spectral Features for Deuterium Location Confirmation
| Molecular Region | Expected Observation in ¹H NMR | Rationale |
| Pentyl Chain (C1-H₂, C2-H₂) | Signal absence or significant reduction | Confirms successful deuteration at the target positions. aquigenbio.com |
| Quinoline (B57606) & Phthalimide Rings | Presence of aromatic proton signals | Confirms the integrity of the core aromatic structures. researchgate.net |
| Pentyl Chain (CH, CH₂) | Presence of aliphatic proton signals | Confirms the structure of the remainder of the side chain. |
| N-H Amine | Presence of a broad singlet | Confirms the secondary amine linkage. |
| CH₃ Group | Presence of a doublet | Confirms the methyl group on the pentyl chain. |
Note: This table is based on general principles of NMR spectroscopy as applied to the specified chemical structure.
Chromatographic Techniques for Purity and Identity Verification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for assessing the chemical purity and verifying the identity of this compound. researchgate.net These techniques separate the target compound from any impurities, such as starting materials, byproducts from synthesis, or degradation products. nih.gov
Reversed-phase HPLC using a C18 column is a common method for the analysis of chloroquine and its derivatives. nih.gov The mobile phase typically consists of an aqueous buffer (often slightly acidic) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is frequently performed using a UV detector, as the quinoline chromophore exhibits strong absorbance at specific wavelengths, such as 222 nm, 328 nm, and 343 nm. nih.gov The retention time of the main peak under defined conditions serves as a key identity check, while the area of the peak relative to the total area of all peaks provides a measure of chemical purity. For related deuterated chloroquine analogues, chemical purities exceeding 98% have been reported using HPLC. jocpr.com
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a hybrid technique that offers both separation and mass identification in a single analysis. rsc.orgcerilliant.com This is particularly powerful for confirming that the main chromatographic peak corresponds to the correct mass for this compound and for identifying any impurities.
Table 3: Typical HPLC Parameters for Analysis of Chloroquine Analogues
| Parameter | Typical Condition | Source |
| Column | Reversed-Phase C18 | nih.gov |
| Mobile Phase | Acetonitrile/Methanol and acidic buffer | researchgate.netnih.gov |
| Flow Mode | Isocratic | nih.gov |
| Detection | UV at ~222, 328, or 343 nm | nih.gov |
| Purpose | Purity assessment and identity confirmation | jocpr.comresearchgate.net |
Note: Specific conditions would be optimized for this compound.
Complementary Spectroscopic Methods for Structural Integrity
In addition to MS and NMR, other spectroscopic methods provide complementary data to ensure the structural integrity of this compound.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups within the molecule. The IR spectrum would be expected to show characteristic absorption bands corresponding to:
C=O stretching from the phthalimide group.
N-H stretching and bending from the secondary amine.
Aromatic C=C and C-H stretching from the quinoline and phthalimide rings.
C-Cl stretching from the chloro-substituted quinoline ring.
Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique is used to confirm the electronic structure of the chromophores in the molecule. The UV-Vis spectrum of this compound is expected to be nearly identical to its non-deuterated counterpart, showing characteristic absorption maxima for the 7-chloroquinoline (B30040) ring system. nih.gov This confirms that the core chromophoric structure has not been altered during the synthesis and deuteration process.
Applications of N Didestethyl Chloroquine D4 Phthalimide in Quantitative Research Methodologies
Development and Validation of Analytical Methods using Isotopic Standards
The development and validation of robust analytical methods are fundamental to ensuring the accuracy and reliability of experimental results in pharmaceutical and clinical research. aquigenbio.com N-Didestethyl Chloroquine-d4 Phthalimide (B116566), as a stable isotope-labeled internal standard, is essential in this process, particularly for methods involving the quantification of chloroquine (B1663885) and its metabolites. aquigenbio.comresearchgate.net The use of such deuterated standards is a cornerstone of high-throughput bioanalytical methods. windows.net
During method development, N-Didestethyl Chloroquine-d4 Phthalimide is used to optimize various stages of the analytical process, including sample extraction, chromatographic separation, and detection. windows.net Its chemical properties, being nearly identical to the non-labeled analyte, ensure that it behaves similarly during these procedures, thus helping to identify and mitigate potential sources of variability. oup.com
Method validation, performed according to internationally accepted guidelines, relies on isotopic standards to demonstrate the method's performance characteristics. aquigenbio.com Key validation parameters assessed using this compound as an internal standard would include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The data presented in the following table is representative of the performance characteristics of an LC-MS/MS method validated for the quantification of chloroquine and its primary metabolite, desethylchloroquine, using a deuterated internal standard.
Table 1: Representative Analytical Method Validation Parameters
| Parameter | Chloroquine | Desethylchloroquine | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.2 - 1000 | 0.4 - 1000 | r² ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 0.4 | Signal-to-noise > 10 |
| Intra-day Precision (%CV) | 4.23 - 9.52 | 5.10 - 8.75 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 5.89 - 10.12 | 6.22 - 9.89 | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 92.5 - 108.3 | 94.1 - 105.7 | 85% - 115% (80% - 120% at LLOQ) |
This table is a composite representation based on typical LC-MS/MS method validation data for chloroquine and its metabolites. researchgate.net
Role in Isotopic Dilution Mass Spectrometry for Quantitation in Laboratory Research Samples
Isotopic dilution mass spectrometry (ID-MS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This compound is ideally suited for this purpose in the analysis of chloroquine and its derivatives in complex biological matrices such as plasma and whole blood. researchgate.netwindows.netoup.com
In an ID-MS workflow, this compound is introduced into the laboratory research sample at the beginning of the sample preparation process. windows.net Because it is chemically almost identical to the analyte of interest, it experiences the same extraction inefficiencies and potential ion suppression or enhancement effects in the mass spectrometer. aquigenbio.comoup.com However, due to its deuterium (B1214612) labeling, it has a different mass-to-charge ratio (m/z) and can be distinguished from the unlabeled analyte by the mass spectrometer. oup.com
By measuring the ratio of the signal intensity of the analyte to that of the known concentration of the internal standard, a highly accurate and precise quantification of the analyte can be achieved. This method effectively compensates for sample loss during preparation and for variations in instrument response, which is a significant advantage in bioanalysis. windows.netoup.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry. windows.net
Table 2: Mass Spectrometry Parameters for a Representative ID-MS Method
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Chloroquine | 320.2 | 247.2 |
| Desethylchloroquine | 292.2 | 179.1 |
| This compound (as IS) | 402.2 (projected) | Specific fragment |
Precursor and product ions for Chloroquine and Desethylchloroquine are based on published LC-MS/MS methods. researchgate.netnih.gov The m/z for this compound is projected based on its molecular weight. aquigenbio.com
Utility in Establishing Analytical Reference Standards for Chloroquine Metabolites and Derivatives
This compound serves as a high-quality reference standard for analytical purposes. aquigenbio.com Its well-characterized purity and isotopic enrichment make it a reliable benchmark for the quantification of not only its direct unlabeled counterpart but also for related chloroquine metabolites. aquigenbio.com
In the synthesis of other labeled compounds, this compound can act as a labeled intermediate. americanchemicalsuppliers.com This is particularly useful in expanding the library of available standards for metabolites that may be difficult to synthesize or isolate. By using a common labeled precursor, a series of related standards can be produced with a consistent isotopic label, which is beneficial for metabolic profiling studies.
Furthermore, the availability of a stable, high-purity standard like this compound allows for the cross-validation of other analytical standards and methods. It can be used to assign or confirm the concentration of in-house or secondary standards, ensuring traceability and consistency across different studies and laboratories. aquigenbio.com
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 2-(4-((7-chloroquinolin-4-yl)amino)pentyl-1,1,2,2-d4)isoindoline-1,3-dione |
| Molecular Formula | C₂₂H₁₆D₄ClN₃O₂ |
| Molecular Weight | 397.9 |
| Isotopic Label | Deuterium (d4) |
Data sourced from Aquigen Bio Sciences. aquigenbio.com
Application in Laboratory-Based Quality Control and Method Performance Monitoring
The routine use of this compound in quality control (QC) samples is a critical component of ensuring the ongoing performance and reliability of an analytical method. aquigenbio.com QC samples are typically prepared by spiking a blank matrix (such as plasma) with known concentrations of the analyte and a fixed concentration of the internal standard. These samples are then analyzed alongside the unknown study samples in each analytical run.
By monitoring the calculated concentration of the QC samples against their known values, laboratories can assess the precision and accuracy of the analytical method in real-time. Any significant deviation can indicate a problem with the sample preparation, the instrument, or the reagents, prompting an investigation before reporting potentially erroneous patient or research data. The internal standard signal itself is also monitored; a consistent response for this compound across all samples in a run provides confidence that the extraction and injection processes were uniform. windows.net This continuous monitoring is essential for maintaining high standards in clinical and research laboratories. aquigenbio.com
Theoretical and Computational Investigations on N Didestethyl Chloroquine D4 Phthalimide
In Silico Structural Elucidation and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule dictates its physical and biological properties. In silico methods are powerful tools for elucidating the structure and exploring the conformational landscape of complex molecules like N-Didestethyl Chloroquine-d4 Phthalimide (B116566).
Structural Elucidation: The initial step in the computational analysis involves generating a 3D model of the molecule. This can be achieved using molecular building software and subsequently optimizing the geometry using quantum mechanical methods. The structure of N-Didestethyl Chloroquine-d4 Phthalimide combines the rigid 7-chloroquinoline (B30040) ring system, a flexible deuterated pentyl chain, and a planar phthalimide group. nih.gov Computational studies on related chloroquine (B1663885) derivatives often employ methods like molecular docking to predict how the molecule might interact with biological targets. tandfonline.comnih.gov For this compound, docking simulations could be used to understand how the introduction of the bulky phthalimide group and the deuterated chain affects its binding affinity to potential protein targets compared to chloroquine or its metabolites. nih.govbiointerfaceresearch.com
Conformational Analysis: The flexible pentyl chain connecting the quinoline (B57606) and phthalimide moieties allows the molecule to adopt numerous conformations. Understanding the most stable, low-energy conformations is crucial. Molecular dynamics (MD) simulations are a primary tool for this purpose. biointerfaceresearch.commdpi.com An MD simulation would track the atomic movements of the molecule over time, revealing its dynamic behavior and preferred shapes. Analysis of the root mean square deviation (RMSD) of the molecule's backbone atoms during the simulation can indicate when the structure reaches a stable conformation. biointerfaceresearch.commdpi.com For this molecule, key conformational variables would include the torsion angles along the C-N and C-C bonds of the pentyl chain. The results would likely show that while the quinoline and phthalimide groups remain relatively rigid, the linker chain exhibits significant flexibility, leading to a range of possible spatial arrangements of these two terminal groups.
Below is a table of hypothetical, yet representative, structural parameters for the optimized geometry of this compound, derived from DFT calculations on analogous structures. nih.gov
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl (quinoline) | 1.75 Å |
| Bond Length | C-N (side chain) | 1.47 Å |
| Bond Length | C=O (phthalimide) | 1.22 Å |
| Bond Length | C-D (side chain) | 1.10 Å |
| Bond Angle | C-N-C (side chain) | 112° |
| Bond Angle | N-C=O (phthalimide) | 125° |
| Dihedral Angle | C(q)-N-C(p)-C(p)¹ | Variable (Conformation Dependent) |
| ¹ Dihedral angle between the quinoline (q) and pentyl (p) chain. |
Quantum Chemical Modeling of Molecular Reactivity and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure, stability, and chemical reactivity of a molecule. nih.govrsc.org
Molecular Stability and Electronic Properties: The stability of this compound can be assessed by calculating its total energy at an optimized geometry. The energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. biointerfaceresearch.com For this hybrid molecule, the HOMO is likely to be localized on the electron-rich 7-chloroquinoline ring, while the LUMO may be centered on the electron-accepting phthalimide moiety.
Molecular Reactivity: A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the carbonyl oxygen atoms of the phthalimide group, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.
The following table presents hypothetical quantum chemical parameters calculated for this compound using DFT methods.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~5.0 Debye | Measures overall polarity of the molecule nih.gov |
Prediction of Spectroscopic Properties through Computational Approaches
Computational chemistry provides powerful methods for predicting spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. numberanalytics.comfrontiersin.org
NMR Spectroscopy Prediction: The prediction of Nuclear Magnetic Resonance (NMR) spectra is one of the most mature areas of computational spectroscopy. github.io Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the nuclear magnetic shielding tensors for each atom. nih.gov These values are then converted into chemical shifts (δ) that can be directly compared with experimental data. rsc.org
For this compound, predicting both the ¹H and ¹³C NMR spectra is crucial. The ¹H NMR spectrum would be complex, but key signals could be assigned. For instance, the aromatic protons on the quinoline and phthalimide rings would appear in the downfield region (7-8.5 ppm). The protons on the pentyl chain would be in the upfield region. Notably, the signals for the deuterated positions (-CD₂-CD₂-) would be absent from the ¹H NMR spectrum but would give rise to characteristic signals in a ²H NMR spectrum. In the ¹³C NMR spectrum, the presence of deuterium (B1214612) would cause the signals for the attached carbons to appear as multiplets with a lower intensity due to C-D coupling and longer relaxation times.
A table of predicted key ¹³C NMR chemical shifts is provided below, based on computational studies of phthalimide and quinoline structures. nih.gov
| Carbon Atom Location | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline C-Cl | ~151 |
| Quinoline C-N | ~145 |
| Phthalimide C=O | ~168 |
| Phthalimide Aromatic C | 124 - 135 |
| Pentyl Chain C-N | ~45 |
| Pentyl Chain C-D | ~25 (with splitting) |
Simulation of Deuterium Isotope Effects in Chemical Transformations
The replacement of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect is particularly relevant for metabolic transformations where the cleavage of a C-H bond is often the rate-determining step. nih.gov
Simulating the Kinetic Isotope Effect: The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPVE, meaning more energy is required to break it. princeton.edu Computational models can simulate the KIE by calculating the vibrational frequencies for both the deuterated and non-deuterated reactants and transition states. The ratio of the reaction rates (kH/kD) can then be predicted. A kH/kD value significantly greater than 1 indicates a primary KIE and suggests that the C-H(D) bond is broken in the rate-limiting step of the reaction.
In this compound, the deuterium atoms are located on the alkyl side chain. This is a common site for metabolic oxidation by cytochrome P450 enzymes. By replacing hydrogen with deuterium at these positions, the rate of metabolic N-dealkylation or oxidation at the adjacent carbon could be slowed down. Computational simulations could model the interaction of the molecule with an active site model of a metabolizing enzyme and calculate the energy barriers for hydrogen (or deuterium) abstraction. rutgers.edu
The table below shows a hypothetical simulation of the KIE for an oxidative metabolic reaction on the side chain.
| Reaction Parameter | Non-deuterated Compound | Deuterated (d4) Compound |
| Calculated Activation Energy (Ea) | 20.5 kcal/mol | 21.7 kcal/mol |
| Predicted Relative Rate (k) | 1.00 | 0.15 |
| Predicted KIE (kH/kD) | - | ~6.7 |
These simulated results would suggest that deuteration at the C1 and C2 positions of the pentyl chain significantly retards the rate of metabolic breakdown, a finding with important implications for modifying the pharmacokinetic profile of related compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-Didesethyl Chloroquine-d4 Phthalimide, and how does the Gabriel phthalimide synthesis apply here?
- Methodological Answer : The Gabriel synthesis is a foundational method for preparing phthalimide derivatives. Phthalimide is first deprotonated with alcoholic KOH to form potassium phthalimide, which undergoes nucleophilic substitution with alkyl halides (e.g., deuterated intermediates for isotopic labeling). Alkaline hydrolysis then releases the primary amine. For N-Didesethyl Chloroquine-d4 Phthalimide, deuterated alkylating agents would introduce the d4 label during the alkylation step, followed by hydrolysis to remove protective groups .
Q. Which analytical techniques are most effective for characterizing N-Didesethyl Chloroquine-d4 Phthalimide, particularly in confirming deuteration and purity?
- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is critical for confirming deuteration and purity. Key parameters include:
- SRM Transitions : Monitor m/z transitions specific to deuterated vs. non-deuterated species (e.g., 324.3>251.2 for chloroquine-d4 vs. 320.2>247.2 for non-deuterated chloroquine) to avoid cross-contribution .
- Isotopic Purity : Use high-resolution MS to verify ≥98% deuteration.
- Chromatographic Separation : Optimize columns (e.g., C18) and mobile phases to resolve isotopic variants .
Q. What are the key structural features of phthalimide derivatives that influence their reactivity and stability in synthetic applications?
- Methodological Answer : The phthalimide moiety’s acidity (pKa ~8.3) and resonance-stabilized anion enable selective alkylation. The two flanking carbonyl groups enhance N–H acidity, facilitating deprotonation and nucleophilic reactivity. Stability is influenced by steric hindrance from substituents and resistance to hydrolysis under alkaline conditions, which is critical for maintaining integrity during metabolic studies .
Advanced Research Questions
Q. How do isotopic effects of deuterium in N-Didesethyl Chloroquine-d4 Phthalimide impact its metabolic tracking compared to non-deuterated analogs?
- Methodological Answer : Deuterium labeling reduces metabolic degradation rates (kinetic isotope effect) due to stronger C–D bonds, prolonging half-life and improving traceability in vivo. However, isotopic interference in MS quantification (e.g., overlapping transitions) necessitates validation with matrix-matched calibration curves and deuterated internal standards .
Q. What methodological challenges arise when quantifying N-Didesethyl Chloroquine-d4 Phthalimide in biological matrices using LC-MS/MS, and how can cross-contribution from chloroquine-D4 transitions be mitigated?
- Methodological Answer : Challenges include signal overlap from isotopic variants (e.g., m/z 320.2>247.2 for chloroquine interfering with chloroquine-d4). Mitigation strategies:
- Transition Selection : Prioritize unique fragment ions for deuterated analytes.
- Chromatographic Resolution : Adjust gradient elution to separate isotopic peaks.
- Internal Standards : Use stable isotope-labeled analogs (e.g., chloroquine-¹³C) to correct for matrix effects .
Q. How can structural modifications to the phthalimide moiety alter the biological activity of chloroquine metabolites, based on structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies on phthalimide derivatives show that electron-withdrawing groups (e.g., nitro, cyano) enhance anti-inflammatory and antiviral activity by modulating electron density at the imide nitrogen. For example, 3D-QSAR models demonstrate that substituent bulk at the 4-position of phthalimide correlates with HIV-1 reverse transcriptase inhibition .
Q. What experimental strategies are recommended to resolve discrepancies in bioanalytical data when deuterated compounds are used in metabolic studies?
- Methodological Answer : Discrepancies often arise from incomplete deuteration or metabolic re-deuteration. Strategies include:
- Isotopic Purity Validation : Pre-study MS analysis to confirm labeling efficiency.
- Metabolite Profiling : Use high-resolution MS to distinguish parent compounds from metabolites.
- Cross-Validation : Compare data with non-deuterated controls to isolate isotopic effects .
Q. In the context of phthalimide-based drug design, how do electronic and steric factors of substituents influence the pharmacokinetic properties of N-Didesethyl Chloroquine-d4 Phthalimide?
- Methodological Answer : Bulky substituents (e.g., cyclohexyl) increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility. Electron-deficient aromatic rings improve metabolic stability by resisting oxidative degradation. Computational modeling (e.g., DFT) can predict substituent effects on solubility and bioavailability .
Safety and Handling
Q. What safety protocols are critical when handling N-Didesethyl Chloroquine-d4 Phthalimide in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles.
- Ventilation : Handle in a fume hood to avoid inhalation of particulates.
- Storage : Store at –20°C in airtight containers to prevent degradation; regularly update SDS for long-term storage .
- Disposal : Follow EPA guidelines for halogenated waste, using certified contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
